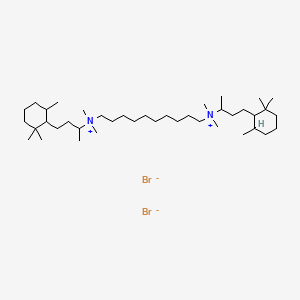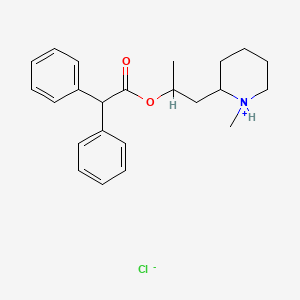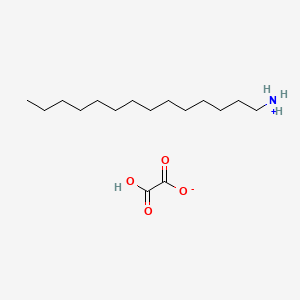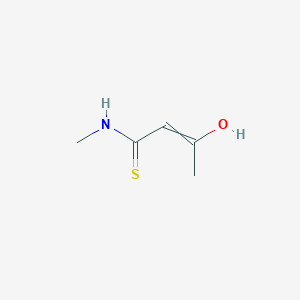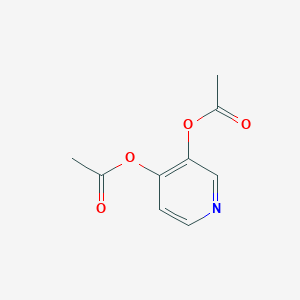
3,4-Pyridinediol,3,4-diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Pyridinediol,3,4-diacetate is an organic compound with the molecular formula C9H9NO4 It is a derivative of pyridine, where the hydroxyl groups at positions 3 and 4 are acetylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyridinediol,3,4-diacetate typically involves the acetylation of pyridine-3,4-diol. One common method is to react pyridine-3,4-diol with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also help in monitoring the reaction progress and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Pyridinediol,3,4-diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3,4-dione derivatives.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups, regenerating pyridine-3,4-diol.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyl groups under basic conditions.
Major Products Formed
Oxidation: Pyridine-3,4-dione derivatives.
Reduction: Pyridine-3,4-diol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Pyridinediol,3,4-diacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its acetylated form makes it a useful intermediate in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving acetylated substrates.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Pyridinediol,3,4-diacetate depends on its specific application. In biological systems, the acetyl groups can be hydrolyzed by esterases, releasing the active pyridine-3,4-diol. This diol can then interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3,4-diol: The non-acetylated form of the compound, which has hydroxyl groups at positions 3 and 4.
Pyridine-3,4-dione: An oxidized form of the compound with carbonyl groups at positions 3 and 4.
3,4-Dihydroxypyridine: Another hydroxylated derivative of pyridine.
Uniqueness
3,4-Pyridinediol,3,4-diacetate is unique due to its acetylated hydroxyl groups, which can influence its reactivity and interactions with other molecules. The acetyl groups can be selectively removed or substituted, providing a versatile platform for chemical modifications. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biological studies.
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(3-acetyloxypyridin-4-yl) acetate |
InChI |
InChI=1S/C9H9NO4/c1-6(11)13-8-3-4-10-5-9(8)14-7(2)12/h3-5H,1-2H3 |
InChI Key |
UAAPSWZXQNDKRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=NC=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


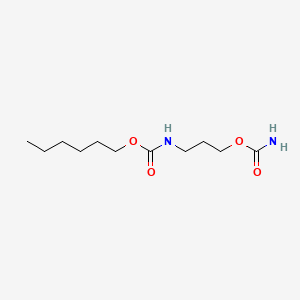
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
![trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate](/img/structure/B13781434.png)
![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)
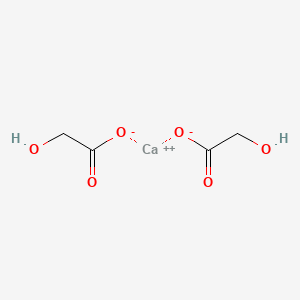
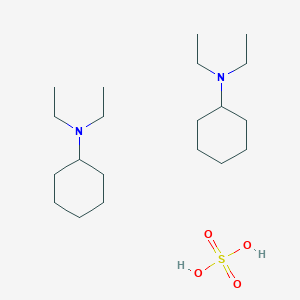


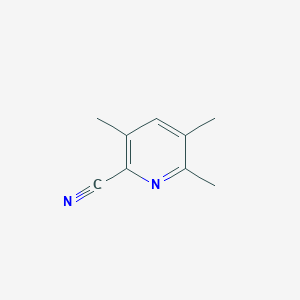
![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)
